Cerivastatin-D3, Sodium Salt
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Overview
Description
Cerivastatin-d3 (sodium) is a deuterated form of cerivastatin, a synthetic lipid-lowering agent belonging to the class of statins. Statins are known for their ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), which plays a crucial role in the biosynthesis of cholesterol. Cerivastatin-d3 (sodium) is used primarily in research to study the pharmacokinetics and metabolic pathways of cerivastatin.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cerivastatin-d3 (sodium) is synthesized through a multi-step process that involves the incorporation of deuterium atoms into the cerivastatin molecule. The synthesis typically begins with the preparation of the key intermediate, which is then subjected to various chemical reactions to introduce the deuterium atoms. The final step involves the conversion of the intermediate into the sodium salt form of cerivastatin-d3.
Industrial Production Methods
The industrial production of cerivastatin-d3 (sodium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes controlled lyophilization of a concentrated aqueous solution of cerivastatin sodium to obtain a microcrystalline powder . This method ensures the stability and reproducibility of the final product.
Chemical Reactions Analysis
Types of Reactions
Cerivastatin-d3 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring or other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of cerivastatin-d3 (sodium) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are typically optimized to achieve the desired product with high selectivity and yield.
Major Products Formed
The major products formed from the reactions of cerivastatin-d3 (sodium) include various oxidized and reduced metabolites, as well as substituted derivatives. These products are often studied to understand the metabolic pathways and pharmacokinetics of the compound .
Scientific Research Applications
Cerivastatin-d3 (sodium) has several scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of cerivastatin.
Biology: Employed in research to understand the biological effects and metabolic pathways of cerivastatin.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of cerivastatin.
Industry: Applied in the development of new formulations and drug delivery systems for cerivastatin
Mechanism of Action
Cerivastatin-d3 (sodium) exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase. This inhibition prevents the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. As a result, the synthesis of cholesterol in hepatic cells is reduced, leading to a decrease in circulating low-density lipoprotein (LDL) cholesterol levels. The upregulation of LDL receptors further enhances the clearance of LDL cholesterol from the bloodstream .
Comparison with Similar Compounds
Cerivastatin-d3 (sodium) is compared with other statins, such as:
- Fluvastatin
- Atorvastatin
- Rosuvastatin
Uniqueness
Cerivastatin-d3 (sodium) is unique due to the incorporation of deuterium atoms, which can provide insights into the metabolic stability and pharmacokinetics of cerivastatin. This deuterated form allows researchers to distinguish between the parent compound and its metabolites in various studies .
By understanding the detailed properties and applications of cerivastatin-d3 (sodium), researchers can gain valuable insights into its potential therapeutic benefits and mechanisms of action.
Properties
Molecular Formula |
C26H33FNNaO5 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2,6-di(propan-2-yl)-5-(trideuteriomethoxymethyl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/q;+1/p-1/b11-10+;/t19-,20-;/m1./s1/i5D3; |
InChI Key |
GPUADMRJQVPIAS-ARMPMJDMSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])OCC1=C(C(=C(N=C1C(C)C)C(C)C)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F.[Na+] |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
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